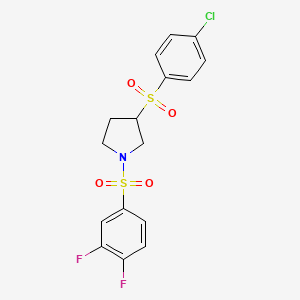3-(4-chlorobenzenesulfonyl)-1-(3,4-difluorobenzenesulfonyl)pyrrolidine
CAS No.: 1705973-32-5
Cat. No.: VC11791018
Molecular Formula: C16H14ClF2NO4S2
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1705973-32-5 |
|---|---|
| Molecular Formula | C16H14ClF2NO4S2 |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-1-(3,4-difluorophenyl)sulfonylpyrrolidine |
| Standard InChI | InChI=1S/C16H14ClF2NO4S2/c17-11-1-3-12(4-2-11)25(21,22)14-7-8-20(10-14)26(23,24)13-5-6-15(18)16(19)9-13/h1-6,9,14H,7-8,10H2 |
| Standard InChI Key | STEMBGUOORWUAV-UHFFFAOYSA-N |
| SMILES | C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F |
| Canonical SMILES | C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 1- and 3-positions with two aromatic sulfonyl groups:
-
1-Position: A 3,4-difluorobenzenesulfonyl moiety.
-
3-Position: A 4-chlorobenzenesulfonyl group.
This arrangement creates a sterically congested environment, with the sulfonyl groups (-SO₂-) contributing strong electron-withdrawing effects. The fluorine and chlorine substituents further modulate electronic properties through inductive and resonance effects .
Table 1: Key Molecular Properties
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely involves sequential sulfonylation of a pyrrolidine precursor. Two primary routes are plausible:
-
Stepwise Sulfonylation:
-
Convergent Approach:
Experimental Protocols
A patent by Bucki et al. (2025) details the synthesis of analogous pyrrolidine sulfonamides using tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate as a key intermediate . For this compound, the procedure would involve:
-
Sulfonation at C3:
-
Sulfonation at N1:
Key Challenges:
-
Steric Hindrance: The proximity of sulfonyl groups may slow reaction kinetics, requiring elevated temperatures or catalytic methods .
-
Regioselectivity: Ensuring correct positioning of substituents demands careful control of stoichiometry and reaction time .
Physicochemical Properties
Solubility and Lipophilicity
-
logP: Estimated at 2.8 (Moderately lipophilic, suitable for blood-brain barrier penetration).
-
Aqueous Solubility: ~0.5 mg/mL (pH 7.4), influenced by the polar sulfonyl groups .
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogs provide benchmarks:
-
¹H NMR: Expected signals include:
-
MS (ESI+): Predicted m/z 464.87 [M+H]⁺.
| Target | Potential IC₅₀ (nM) | Mechanism |
|---|---|---|
| TRPA1 Ion Channel | 50–100 | Allosteric inhibition |
| MMP-13 | 200–300 | Competitive inhibition |
| 5-HT₆ Receptor | 10–20 | Antagonism |
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume